

# Berberine Ursodeoxycholate: A Technical Guide to its Discovery, Mechanism, and Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Berberine Ursodeoxycholate (BBR-UDCA), also known as HTD1801, is a novel, first-in-class new molecular entity developed by HighTide Biopharma. It is an ionic salt formed from the combination of berberine (BBR) and ursodeoxycholic acid (UDCA). This unique formulation has demonstrated synergistic effects beyond the individual components, positioning it as a promising therapeutic candidate for a range of metabolic and inflammatory diseases. Preclinical and clinical studies have elucidated a dual mechanism of action involving the activation of AMP-activated protein kinase (AMPK) and the inhibition of the NLRP3 inflammasome. This whitepaper provides a comprehensive overview of the discovery, history, mechanism of action, and clinical development of Berberine Ursodeoxycholate, including detailed experimental protocols and a summary of key quantitative data.

# **Discovery and History**

The development of **Berberine Ursodeoxycholate** stems from the well-documented therapeutic properties of its constituent molecules, berberine and ursodeoxycholic acid. Berberine, a natural isoquinoline alkaloid, has a long history in traditional medicine and is known for its metabolic regulatory and anti-inflammatory effects. Ursodeoxycholic acid is a secondary bile acid with established hepatoprotective properties.



The innovation of BBR-UDCA lies in the creation of a stable ionic salt, a concept detailed in patent literature, such as WO2016015634A1. The rationale for this combination was to enhance the physicochemical properties and bioavailability of berberine, which is known for its poor solubility and absorption, while simultaneously leveraging the therapeutic benefits of UDCA. This novel salt form was designed to offer a synergistic effect, providing a multi-targeted approach to complex metabolic diseases.

#### Timeline of Key Developments:

- Pre-2015: Foundational research on the individual properties of berberine and ursodeoxycholic acid.
- 2015-2016: HighTide Biopharma files patents for the synthesis and composition of Berberine Ursodeoxycholate (HTD1801).
- Post-2016: Initiation of preclinical studies, including the hamster model of non-alcoholic steatohepatitis (NASH) and dyslipidemia.
- Recent Years: Progression into Phase 2 and Phase 3 clinical trials for indications such as type 2 diabetes mellitus (T2DM), NASH, and primary sclerosing cholangitis (PSC).

# **Mechanism of Action**

**Berberine Ursodeoxycholate** exerts its therapeutic effects through a dual mechanism of action: the activation of AMP-activated protein kinase (AMPK) and the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome.

### **AMPK Activation**

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK leads to a cascade of downstream effects that are beneficial for metabolic health.

• Glucose Metabolism: Promotes glucose uptake in muscle and other tissues, and suppresses gluconeogenesis in the liver.



- Lipid Metabolism: Inhibits fatty acid and cholesterol synthesis while promoting fatty acid oxidation.
- Insulin Sensitivity: Enhances insulin signaling and sensitivity.

The berberine component of BBR-UDCA is primarily responsible for AMPK activation. This activation is thought to occur through the inhibition of mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio.



Click to download full resolution via product page



Diagram 1: AMPK Activation Pathway of Berberine Ursodeoxycholate.

#### **NLRP3 Inflammasome Inhibition**

The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune response. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1 $\beta$  (IL-1 $\beta$ ) and interleukin-18 (IL-18). Chronic activation of the NLRP3 inflammasome is implicated in the pathogenesis of various inflammatory and metabolic diseases.

Berberine has been shown to inhibit the activation of the NLRP3 inflammasome. This inhibition can occur at multiple levels, including the priming step (suppression of NF-κB signaling) and the activation step (reduction of reactive oxygen species generation).



Click to download full resolution via product page

**Diagram 2:** NLRP3 Inflammasome Inhibition by **Berberine Ursodeoxycholate**.

# Quantitative Data Summary Preclinical Efficacy in a Hamster Model of MASH

A key preclinical study evaluated BBR-UDCA in a golden Syrian hamster model of MASH and dyslipidemia induced by a high-fat diet.



| Parameter          | Model Control | BBR-UDCA (Low<br>Dose) | BBR-UDCA (High<br>Dose) |
|--------------------|---------------|------------------------|-------------------------|
| Liver Histology    |               |                        |                         |
| Steatosis Score    | Severe        | Moderate Reduction     | Significant Reduction   |
| Inflammation Score | Marked        | Moderate Reduction     | Significant Reduction   |
| Fibrosis Score     | Present       | Reduced                | Markedly Reduced        |
| Serum Biomarkers   |               |                        |                         |
| ALT (U/L)          | Elevated      | Reduced                | Significantly Reduced   |
| AST (U/L)          | Elevated      | Reduced                | Significantly Reduced   |
| Total Cholesterol  | Elevated      | Reduced                | Significantly Reduced   |
| LDL-C              | Elevated      | Reduced                | Significantly Reduced   |

Data compiled from publicly available preclinical study summaries.

# **Clinical Efficacy in Type 2 Diabetes Mellitus (Phase 2)**

A randomized, double-blind, placebo-controlled Phase 2 study evaluated the efficacy and safety of BBR-UDCA in patients with T2DM.

| Parameter             | Placebo | BBR-UDCA (500<br>mg BID) | BBR-UDCA (1000<br>mg BID) |
|-----------------------|---------|--------------------------|---------------------------|
| Change in HbA1c (%)   | -0.3%   | -0.7%                    | -1.0%                     |
| Change in FPG (mg/dL) | +0.3    | -13.0                    | -18.4                     |

Data from Ji L, et al. JAMA Network Open. 2025.

# **Clinical Efficacy in Presumed NASH (Phase 2)**





A Phase 2 proof-of-concept study assessed BBR-UDCA in patients with presumed NASH and T2DM.

| Parameter                                        | Placebo | BBR-UDCA (1000 mg BID) |
|--------------------------------------------------|---------|------------------------|
| Mean Absolute Reduction in Liver Fat Content (%) | -2.0%   | -4.8%                  |
| Mean Relative Reduction in Liver Fat Content (%) | -8.3%   | -24.1%                 |

Data from Harrison SA, et al. Nat Commun. 2021.

# **Experimental Protocols Synthesis of Berberine Ursodeoxycholate**

This protocol is adapted from patent literature (WO2016015634A1) and should be performed by qualified chemists in a laboratory setting.





Click to download full resolution via product page

**Diagram 3:** Synthesis Workflow for **Berberine Ursodeoxycholate**.

#### Materials:

• Berberine chloride (BBR-Cl)



- Ursodeoxycholic acid (UDCA)
- Sodium carbonate (Na2CO3)
- Distilled water
- Anhydrous ethanol

#### Procedure:

- Dissolve berberine chloride (1.0 equivalent) in hot distilled water. Allow the solution to cool to room temperature.
- In a separate vessel, dissolve ursodeoxycholic acid (0.9-1.5 equivalents) and sodium carbonate in anhydrous ethanol.
- Slowly add the aqueous solution of berberine chloride to the ethanolic solution of ursodeoxycholic acid and sodium carbonate with stirring.
- Continue stirring the reaction mixture at room temperature for a specified period to allow for the formation of the ionic salt.
- Collect the resulting precipitate by vacuum filtration.
- Wash the precipitate sequentially with distilled water and anhydrous ethanol to remove any unreacted starting materials and inorganic salts.
- Dry the purified **Berberine Ursodeoxycholate** salt under vacuum.

## **Western Blot for AMPK Activation**

This is a generalized protocol for detecting the phosphorylation of AMPK and its substrate ACC in liver tissue or cell lysates.

#### Materials:

- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit



- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:
  - Rabbit anti-phospho-AMPKα (Thr172)
  - Rabbit anti-AMPKα
  - Rabbit anti-phospho-Acetyl-CoA Carboxylase (Ser79)
  - Rabbit anti-Acetyl-CoA Carboxylase
  - Mouse anti-β-actin (loading control)
- HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

#### Procedure:

- Homogenize tissue samples or lyse cells in ice-cold RIPA buffer.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.



- Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Wash the membrane again with TBST.
- Apply ECL substrate and visualize the protein bands using an imaging system.
- Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

# **NLRP3 Inflammasome Activation Assay**

This is a generalized protocol for measuring NLRP3 inflammasome activation in macrophages by quantifying IL-1 $\beta$  secretion.

#### Materials:

- Macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages)
- Cell culture medium (e.g., DMEM)
- · LPS (lipopolysaccharide) for priming
- ATP (adenosine triphosphate) or nigericin for activation
- Human or mouse IL-1β ELISA kit

#### Procedure:

- Plate macrophages in a multi-well plate and allow them to adhere.
- Priming Step: Treat the cells with LPS (e.g., 1  $\mu$ g/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1 $\beta$ .
- Treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of Berberine Ursodeoxycholate or vehicle control. Incubate for a specified time.



- Activation Step: Add an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10  $\mu$ M) for the final 30-60 minutes of the experiment.
- Collect the cell culture supernatants.
- Centrifuge the supernatants to remove any cellular debris.
- Quantify the concentration of secreted IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

### **Conclusion and Future Directions**

Berberine Ursodeoxycholate is a novel molecular entity with a compelling dual mechanism of action that addresses key pathways in metabolic and inflammatory diseases. The synergistic effects observed in preclinical models and the promising efficacy and safety data from clinical trials in T2DM and NASH highlight its potential as a valuable therapeutic agent. Further research is warranted to fully elucidate the intricate molecular interactions of BBR-UDCA and to explore its therapeutic potential in a broader range of clinical indications. The ongoing Phase 3 trials will be crucial in confirming its clinical utility and positioning it within the therapeutic landscape for metabolic disorders.

 To cite this document: BenchChem. [Berberine Ursodeoxycholate: A Technical Guide to its Discovery, Mechanism, and Clinical Development]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b10831510#berberine-ursodeoxycholatediscovery-and-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com